2'-Amino-6'-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
Description
Properties
IUPAC Name |
2'-amino-6'-benzyl-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-14-11-19-20(22(29)28(14)13-15-7-3-2-4-8-15)24(17(12-25)21(26)31-19)16-9-5-6-10-18(16)27-23(24)30/h2-11H,13,26H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZDKAZLFFZECL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1CC3=CC=CC=C3)C4(C5=CC=CC=C5NC4=O)C(=C(O2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses. The specific interactions and changes resulting from this compound’s action would depend on its particular structure and the target it binds to.
Biochemical Pathways
Indole derivatives are known to impact a variety of biological pathways due to their broad-spectrum biological activities. The downstream effects of these impacted pathways would depend on the specific targets and mode of action of the compound.
Biological Activity
The compound 2'-Amino-6'-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activities of this compound, focusing on its anticancer properties, cytotoxic effects, and other relevant pharmacological activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a spiro-indole framework fused with a pyrano-pyridine moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the same structural family. For instance, compounds derived from the indole and pyridine scaffolds have shown significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Testing
In a study assessing the cytotoxic effects of related compounds on human cancer cell lines (HepG2, HCT-116, and MCF-7), it was found that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin. The results indicated an IC50 range of 3.82 to 6.52 μg/mL for the most active compounds tested against these cell lines .
The mechanism by which this compound exerts its anticancer effects may involve several pathways:
- Inhibition of Cell Proliferation : The compound likely interferes with key signaling pathways that regulate cell growth and division.
- Induction of Apoptosis : Binding studies suggest that these compounds may activate apoptotic pathways in cancer cells through interactions with specific receptors .
- Molecular Docking Studies : Computational analyses have demonstrated favorable binding affinities to cancer-related targets such as prostate cancer hormone receptors and breast cancer enzymes .
Other Biological Activities
Beyond anticancer properties, compounds structurally similar to This compound have also been investigated for their antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Certain derivatives have exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, showcasing their potential as antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research on indole derivatives has shown that compounds similar to 2'-amino-6'-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile can inhibit tubulin polymerization and exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that indole derivatives can disrupt the microtubule dynamics essential for cell division, making them potential candidates for anticancer therapy .
1.2 Anti-inflammatory Activity
Indoles are also known for their anti-inflammatory properties. The presence of specific functional groups in the compound may enhance its ability to modulate inflammatory pathways. Research has demonstrated that certain indole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes .
1.3 Neuroprotective Effects
Some studies suggest that indole derivatives may possess neuroprotective properties. They could potentially be used to develop treatments for neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal tissues .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the spiro-indole structure combined with the pyrano-pyridine moiety suggests a unique interaction profile with biological targets.
| Structural Feature | Potential Activity |
|---|---|
| Spiro-indole framework | May enhance binding affinity to targets |
| Carbonitrile group | Could contribute to cytotoxicity |
| Benzyl substitution | May improve lipophilicity and bioavailability |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Variations in the synthetic route can lead to derivatives with enhanced or altered biological activities.
Case Studies
4.1 Indole Derivatives in Cancer Research
A study highlighted the efficacy of N-alkoxy substituted indoles in breast cancer treatment, showing significantly lower concentrations required for growth arrest compared to traditional treatments . This underscores the potential for compounds like this compound to serve as more effective therapeutic agents.
4.2 Neuroprotection Studies
Research on related indole compounds has demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress. These findings suggest a promising avenue for exploring the neuroprotective applications of this compound .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Analogs and Their Features
Key Observations:
- Substituent Diversity : The target compound’s benzyl group distinguishes it from alkyl-substituted analogs (e.g., ), likely enhancing aromatic interactions in binding pockets.
- Polarity : Fluorinated and methoxy groups ( ) increase polarity compared to the target’s benzyl group.
- Hybrid Scaffolds: replaces pyrano[3,2-c]pyridine with pyridinylmethyl, altering electronic properties.
Challenges:
Q & A
Basic: What are the optimal synthetic routes for preparing this spiro compound?
Methodological Answer:
The synthesis involves multi-step cyclocondensation reactions. A typical approach includes:
- Step 1: Reacting a substituted indole precursor with a pyrano[3,2-c]pyridine intermediate under reflux conditions in a mixed solvent system (e.g., acetic anhydride/acetic acid).
- Step 2: Introducing the benzyl and methyl groups via nucleophilic substitution, using sodium acetate as a catalyst to facilitate ring closure .
- Purification: Crystallization from DMF/water or ethanol-DMF mixtures yields the final product. Monitor reaction progress via TLC and optimize yields (68–90%) by adjusting solvent polarity and temperature .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., CN stretch at ~2200 cm⁻¹, C=O at ~1650–1750 cm⁻¹) .
- NMR Spectroscopy:
- Mass Spectrometry (MS): Validates molecular weight (e.g., m/z 452 [M+1]⁺) and fragmentation patterns .
Basic: How to ensure compound stability during storage?
Methodological Answer:
- Storage Conditions: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Avoid Moisture: Use desiccants (silica gel) in storage chambers.
- Stability Testing: Conduct periodic HPLC analysis to detect degradation products. Stability data from analogous spiro compounds suggest a shelf life of ≥6 months under these conditions .
Advanced: How to resolve stereoisomers formed during synthesis?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak® column with hexane/isopropanol gradients to separate enantiomers.
- NOESY NMR: Detect spatial proximity of protons to assign relative configurations (e.g., axial vs. equatorial substituents) .
- X-ray Crystallography: Resolve absolute stereochemistry, as demonstrated for related spiro compounds (e.g., C–C bond length analysis with R factor ≤0.058) .
Advanced: What in vitro assays assess biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™). IC₅₀ values are calculated from dose-response curves .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare EC₅₀ values with controls like doxorubicin .
- Molecular Docking: Perform AutoDock Vina simulations to predict binding modes to target proteins (e.g., EGFR or Bcl-2). Validate with MD simulations (100 ns trajectories) .
Advanced: How to optimize reaction yields considering competing pathways?
Methodological Answer:
- Kinetic Control: Lower reaction temperatures (e.g., 60°C vs. reflux) favor the desired product over side reactions.
- Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) or Lewis acids (ZnCl₂) to accelerate cyclization .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing polymerization .
Advanced: Computational approaches for structure-activity relationships (SAR)?
Methodological Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps).
- QSAR Modeling: Use Partial Least Squares (PLS) regression to correlate substituent effects (e.g., benzyl vs. methyl groups) with bioactivity .
- Binding Free Energy Calculations: Apply MM-PBSA to docking poses for ranking analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
